2-(7-chloro-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(7-chloro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7ClN2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in the design and synthesis of new fluorophores incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized . Another example is the preparation of compounds by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the title compound, C10H7ClN2, contains two approximately planar molecules, A and B (r.m.s. deviations = 0.039 and 0.064 Å, respectively) in the asymmetric unit . In the crystal, N—H N hydrogen bonds link the molecules into C(7) chains of alternating A and B molecules propagating along the a-axis direction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of BIPIAN and BITIAN have been explored to recognize the nature of electronic and optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the optical, electrochemical, thermal, and morphological properties of the fluorophores were studied using various methods .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Solution Chemistry: The synthesis of related indole compounds and their solution chemistry, including reactivity and decomposition in aqueous solutions, has been explored. This type of research is foundational for understanding the chemical behavior of indole derivatives in various conditions (Rajagopal et al., 2003).
Chemical Reactions and Methodologies
- Nucleophilic Reactivities of Indoles: Studies have been conducted on the nucleophilic reactivities of indoles, providing insights into their potential applications in chemical synthesis. Such research is crucial for developing new methods to synthesize indole derivatives, including those with specific functional groups like cyanide (Lakhdar et al., 2006).
- Electrochemical Copolymerization: Research into the electrochemical copolymerization of indole and other compounds has been performed to create materials with combined properties, such as good thermal stability and high conductivity. These findings have potential applications in the development of conducting polymers and materials science (Jingkun Xu et al., 2005).
Environmental and Biological Implications
- Myeloperoxidase-catalyzed Oxidation: Research has shown that chloroacetonitrile can be activated to cyanide by myeloperoxidase, an enzyme system, indicating potential biological and environmental implications of chloroacetonitrile derivatives. Understanding such interactions is crucial for assessing the safety and impact of these compounds (Abdel-Naim & Mohamadin, 2004).
Applications in Organic Synthesis
- Copper-mediated C2-cyanation: A novel method for the C2-cyanation of indoles using acetonitrile as a cyanide source has been developed. This process highlights the utility of acetonitrile in organic synthesis, particularly for introducing the cyanide functional group into the indole ring, which could be useful for synthesizing pharmaceuticals and agrochemicals (Pan et al., 2013).
Safety And Hazards
The safety and hazards of similar compounds have been studied. For instance, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The future directions of similar compounds have been studied. For instance, the main aim of a work was to synthesize a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluate their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .
properties
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEMFYCURAAFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441702 | |
Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-1H-indol-3-yl)acetonitrile | |
CAS RN |
221377-37-3 | |
Record name | 2-(7-chloro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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